

Structural & Pharmacological Comparison: Octodrine vs. Methylhexanamine Hydrochlorides

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Compound of Interest

Compound Name: 5-Methylheptan-2-amine
hydrochloride

Cat. No.: B12329440

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Executive Summary

This guide provides a rigorous technical comparison between Methylhexanamine (1,3-Dimethylamylamine, DMAA) and its structural analog Octodrine (1,5-Dimethylhexylamine, DMHA). While both compounds share a pharmacological lineage as aliphatic amine sympathomimetics, distinct structural variations at the carbon backbone level dictate their respective pharmacokinetic profiles, receptor binding affinities, and regulatory status. This document serves researchers requiring objective data on molecular topology, spectroscopic identification, and synthesis pathways.

Molecular Structure & Topology

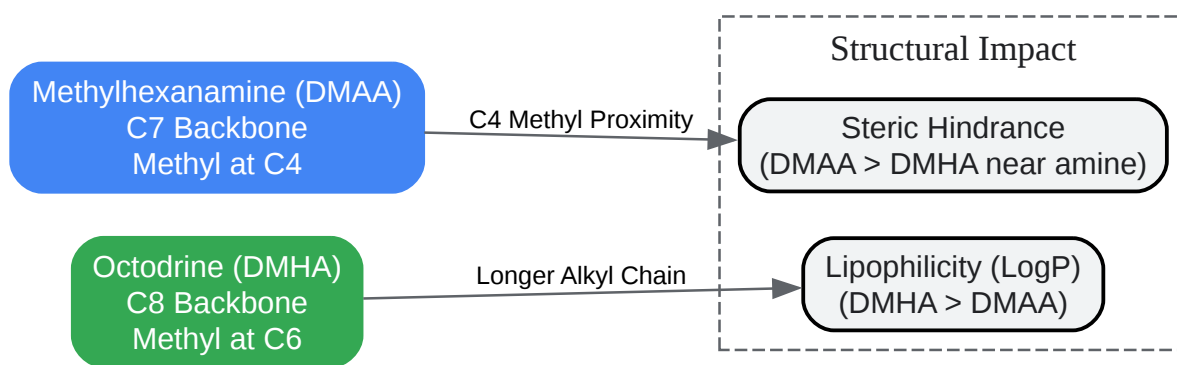
The primary differentiation lies in the carbon chain length and the positioning of the methyl substitution. These steric differences influence the lipophilicity and the "fit" within the orthosteric binding sites of monoamine transporters (NET/DAT) and the Trace Amine-Associated Receptor 1 (TAAR1).

Comparative Structural Data[1]

Feature	Methylhexanamine HCl (DMAA)	Octodrine HCl (DMHA)
IUPAC Name	4-Methylhexan-2-amine hydrochloride	6-Methylheptan-2-amine hydrochloride
Common Name	1,3-Dimethylamylamine	1,5-Dimethylhexylamine
Molecular Formula		
Molecular Weight	151.68 g/mol	165.71 g/mol
Chiral Centers	2 (C2, C4)	1 (C2)
Stereoisomers	4 (2 pairs of enantiomers)	2 (R and S enantiomers)
Carbon Backbone	Hexane chain (C6)	Heptane chain (C7)
Branching	Methyl at C4 (closer to amine)	Methyl at C6 (terminal end)

Structural Visualization

The following diagram illustrates the structural homology and the critical methylation sites that differentiate the two compounds.



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Caption: Structural comparison highlighting the steric and lipophilic divergence caused by methyl positioning.

Spectroscopic Characterization

Accurate identification of these analogs requires precise interpretation of Nuclear Magnetic Resonance (NMR) data. The shift in the methyl group position results in distinct splitting patterns and chemical shifts.

Proton NMR (¹H NMR) Comparison

Solvent:

or

Proton Environment	DMAA HCl (ppm)	DMHA HCl (ppm)	Diagnostic Difference
-Methine (CH-NH ₃ ⁺)	3.00 - 3.40 (m)	2.87 (m)	Similar environment, slight shielding in DMHA.
-Methyl (CH ₃ -CH-N)	1.35 - 1.45 (d)	1.05 (d)	DMHA doublet is distinct upfield.
Terminal Methyls	0.84 - 0.95 (m)	0.87 (d, 6H)	DMHA shows a strong isopropyl doublet; DMAA shows mixed triplets/doublets.
Methylene Chain	1.10 - 1.80 (m)	1.17 - 1.54 (m)	DMHA has an additional methylene signal integral.

Key Identification Marker:

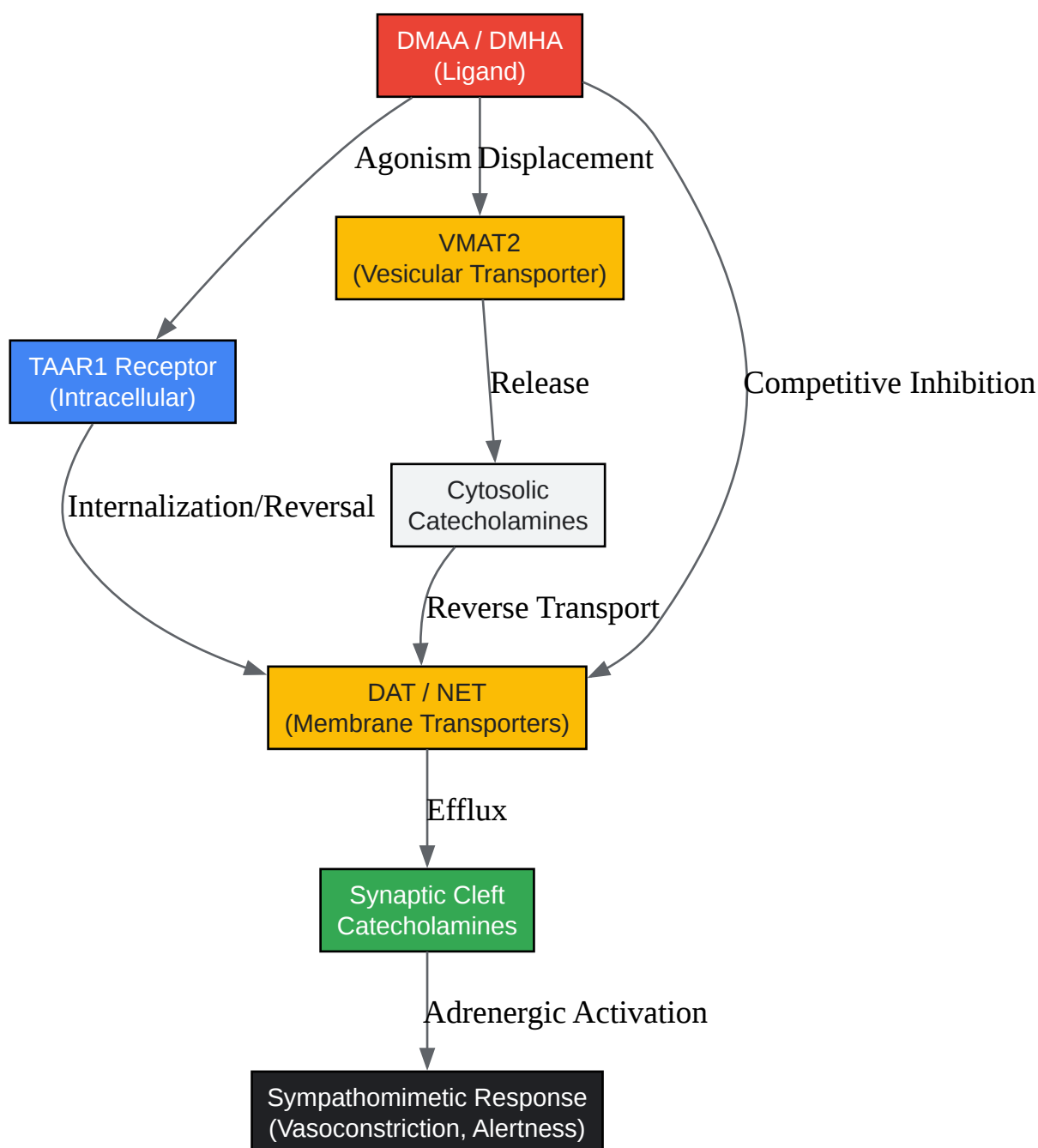
- DMHA: Look for the strong doublet integration of 6H at ~0.87 ppm corresponding to the terminal isopropyl group (isobutyl moiety).
- DMAA: The terminal methyls are non-equivalent in many isomers, often appearing as overlapping multiplets rather than a clean isopropyl doublet.

Pharmacological Performance & Mechanism

Both compounds function as indirect sympathomimetics. Their primary mechanism involves the displacement of catecholamines (Norepinephrine, Dopamine) from storage vesicles and the inhibition of their reuptake via transporters.

Signaling Pathway

The following logic flow details the activation of the sympathetic nervous system.



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Caption: Mechanism of action involving TAAR1 agonism and transporter reversal, leading to catecholamine efflux.

Potency Comparison

- **Vasopressor Effect:** DMAA exhibits a significantly higher pressor response (blood pressure elevation) compared to DMHA. The C4-methylation in DMAA provides a compact structure that mimics the pharmacophore of amphetamine more closely than the elongated chain of DMHA.
- **Duration:** DMHA is often reported to have a longer half-life due to increased lipophilicity (C8 vs C7), allowing for a larger volume of distribution and slower clearance, though clinical pharmacokinetic data for DMHA is less robust than for DMAA.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Synthesis of the Hydrochloride Salt from Ketone Precursor. Note: This general protocol applies to both, substituting the starting ketone.

Reagents:

- Precursor: 4-methyl-2-hexanone (for DMAA) OR 6-methyl-2-heptanone (for DMHA).
- Amine Source: Hydroxylamine Hydrochloride () or Ammonium Formate (Leuckart-Wallach).
- Reducing Agent: Hydrogen gas () with Raney Nickel or .
- Solvent: Methanol or Ethanol.[1]

Step-by-Step Methodology:

- Oximation: Dissolve 1.0 eq of the ketone precursor in methanol. Add 1.2 eq of Hydroxylamine HCl and 1.2 eq of Sodium Acetate. Reflux for 2 hours to form the oxime intermediate.
- Isolation: Evaporate solvent, extract with diethyl ether, wash with water, and dry over .
- Reduction: Dissolve the oxime in ethanol. Add Raney Nickel catalyst (10% w/w). Hydrogenate at 40-50 psi for 6-12 hours until hydrogen uptake ceases.
- Salt Formation: Filter the catalyst. Add concentrated HCl dropwise to the filtrate until pH ~2.
- Crystallization: Evaporate the solvent to a small volume. Add cold diethyl ether to precipitate the amine hydrochloride salt.
- Purification: Recrystallize from isopropanol/ether to yield white crystalline needles.

Protocol B: Analytical Detection in Supplements (LC-MS/MS)

Objective: Detect and quantify DMAA/DMHA in complex matrices.

- Sample Prep: Weigh 100 mg of sample. Dissolve in 10 mL of 0.1 M HCl. Vortex for 5 mins.
- Extraction: Add 10 mL Hexane (to remove oils/lipids). Discard organic layer.
- pH Adjustment: Basify aqueous layer to pH 10 using 1 M NaOH.
- Liquid-Liquid Extraction: Extract twice with 5 mL Ethyl Acetate. Combine organic layers.
- Derivatization (Optional): Evaporate to dryness. Reconstitute in mobile phase.
- LC Parameters:
 - Column: C18 Reverse Phase (mm, 3

).

- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 mins.
- MS Detection: Positive ESI Mode (SIM).
- Target Ions: DMAA (116), DMHA (130).

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